molecular formula C9H7NO3 B13307642 5-Methyl-1,2-benzoxazole-7-carboxylic acid

5-Methyl-1,2-benzoxazole-7-carboxylic acid

Cat. No.: B13307642
M. Wt: 177.16 g/mol
InChI Key: PDYYJRQCRWDCMP-UHFFFAOYSA-N
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Description

5-Methyl-1,2-benzoxazole-7-carboxylic acid (CAS 1895186-96-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol, this benzoxazole derivative serves as a valuable organic building block in medicinal chemistry and drug discovery research . The compound features a benzoxazole core, a privileged structure in pharmacology, fused with a carboxylic acid functional group. This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly through amide bond formation or metal-catalyzed coupling reactions. Researchers utilize this compound in the exploration of new therapeutic agents, where the benzoxazole scaffold is known to contribute to significant biological activity. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions and safe laboratory practices should be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-1,2-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PDYYJRQCRWDCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)ON=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1,2 Benzoxazole 7 Carboxylic Acid and Its Analogs

Established Synthetic Routes and Reaction Conditions

Traditional and modern synthetic approaches to the 1,2-benzoxazole core rely on the formation of either the C–O bond or the N–O bond as the key ring-closing step. chim.it The choice of precursor and reaction conditions dictates which of these bonds is formed during cyclization.

The construction of the 1,2-benzoxazole ring system is most commonly achieved through the cyclization of appropriately substituted aromatic precursors. These methods include the intramolecular cyclization of o-hydroxyaryl oximes or imines and cycloaddition reactions. chim.it

While the condensation of o-aminophenols with carboxylic acids or their derivatives is a primary and widely used method for synthesizing the isomeric 1,3-benzoxazoles, it is not the standard route for 1,2-benzoxazoles. nih.govijpbs.comresearchgate.net The synthesis of 1,3-benzoxazoles involves the reaction of an o-aminophenol with precursors like carboxylic acids, aldehydes, or acid chlorides, often under acidic or oxidative conditions, leading to the formation of the C2–N bond and dehydration. chemicalbook.comnih.govnih.gov

For the synthesis of the target 1,2-benzoxazole scaffold, the key precursors are typically o-hydroxyaryl carbonyl compounds. chim.it A common and effective strategy involves the cyclization of o-hydroxyaryl oximes, which are derived from the corresponding o-hydroxyaryl aldehydes or ketones. chim.it This process, which constitutes a formal dehydration reaction, involves converting the oxime's hydroxyl group into a good leaving group to facilitate the subsequent ring closure via N–O bond formation. chim.it For instance, salicylaldehyde (B1680747) can be reacted with hydroxylamine-O-sulfonic acid in a base-catalyzed, room temperature reaction to prepare the parent benzisoxazole. wikipedia.org This approach allows for the synthesis of 3-unsubstituted 1,2-benzoxazoles and, through saponification of ester precursors, benzisoxazole-3-carboxylic acids. chim.it

Another related method is the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes, which provides a direct route to functionalized 1,2-benzoxazoles under mild conditions. organic-chemistry.org

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the cyclization of β-arylethylamides using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. While this reaction is central to isoquinoline (B145761) synthesis, its direct application for the formation of 1,2-benzoxazoles is not a standard or documented pathway. However, under conditions typical for the Bischler-Napieralski reaction (e.g., POCl₃ in refluxing benzene), abnormal cyclizations have been observed. researchgate.net For example, N-acetyl-phenylalanine methyl esters, depending on the electronic properties of aromatic substituents, can yield oxazole (B20620) products as a competitive pathway to the expected dihydroisoquinoline. researchgate.net Strong electron-donating groups tend to favor the normal Bischler-Napieralski product, whereas weak or absent electron-donating groups can lead to the formation of benzyl (B1604629) oxazole derivatives. researchgate.net This highlights that while not a direct route to 1,2-benzoxazoles, the reaction conditions can promote alternative cyclizations to form other heterocyclic systems.

The synthesis of 1,2-benzoxazoles does not typically proceed via the direct cyclization of aryl acids with substituted anilines. This combination of reactants is more commonly associated with the synthesis of other heterocycles, such as acridones or amides. The established routes to 1,2-benzoxazoles predominantly rely on precursors where the ortho-substituents on the benzene (B151609) ring are primed for intramolecular cyclization to form the N-O bond. chim.it

A relevant strategy involves the partial reduction of o-nitrobenzoates. For example, various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles can be synthesized from methyl 2-nitrobenzoates. acs.orgnih.gov This multi-step process involves:

Partial reduction of the nitro group to a hydroxylamine (B1172632) using reagents like hydrazine (B178648) and a rhodium on carbon (Rh/C) catalyst. acs.orgnih.gov

Base-mediated intramolecular cyclization of the resulting hydroxylamine to form the corresponding benzisoxazol-3(1H)-one. acs.orgnih.gov

Subsequent alkylation and reduction steps to yield the final product. acs.orgnih.gov

This methodology is robust, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.org

The nature and position of substituents on the aromatic precursors can significantly influence the reaction pathway, yield, and regioselectivity of 1,2-benzoxazole synthesis.

Electronic Effects : In syntheses starting from o-nitrobenzoates, the methodology is compatible with both strongly electron-donating and -withdrawing substituents on the arene ring. acs.org Similarly, in the synthesis of 1,3-benzoxazoles from o-aminophenols and aldehydes, various substituents such as methyl, chloro, bromo, nitro, and methoxy (B1213986) are well-tolerated. organic-chemistry.org However, in some protocols, strong electron-withdrawing groups like a nitro group on the phenyl ring of the aldehyde can lead to decreased yields, suggesting that such groups may disfavor the formation of activated reaction intermediates. mdpi.com

Steric Effects : While electronic effects are often prominent, steric hindrance can also play a role, potentially lowering reaction rates or yields if bulky groups are positioned near the reaction centers.

Regioselectivity : In cases where precursors could lead to isomeric products, substituents can direct the cyclization. For example, a divergent synthesis from ortho-hydroxyaryl N-H ketimines can yield either 3-substituted 1,2-benzisoxazoles or 2-substituted 1,3-benzoxazoles by switching reaction conditions from anhydrous (favoring N-O bond formation) to a Beckmann-type rearrangement. organic-chemistry.org

The table below illustrates the effect of substituents on the synthesis of 2-substituted benzoxazoles from various aromatic aldehydes and 2-aminophenol (B121084).

Aldehyde Substituent (R)Reaction Time (h)Yield (%)Reference
H598 acs.org
p-NO₂595 acs.org
p-CH₃594 acs.org
p-OCH₃592 acs.org
p-Cl5.588 acs.org
p-F5.585 acs.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of 5-Methyl-1,2-benzoxazole-7-carboxylic acid and its analogs. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Temperature : The required temperature varies significantly depending on the synthetic route. Some modern catalytic methods for 1,3-benzoxazole synthesis proceed efficiently at room temperature, while others require heating to temperatures ranging from 60 °C to 140 °C. nih.govrsc.org For instance, the condensation of o-aminophenol and benzaldehyde (B42025) using a Brønsted acidic ionic liquid gel catalyst was optimized at 130 °C; lower temperatures resulted in little to no product formation. acs.orgnih.gov

Solvent Systems : Many synthetic protocols have been developed under solvent-free conditions, which aligns with the principles of green chemistry. acs.orgnih.gov When solvents are used, options range from aqueous media to organic solvents like ethanol, acetonitrile, DMF, and xylene. nih.govorganic-chemistry.orgrsc.org The choice of solvent can impact reaction efficiency; for example, in one study, p-xylene (B151628) at 140 °C was found to be the optimal solvent among several tested. rsc.org

Catalysts : A wide array of catalysts can be employed to facilitate benzoxazole (B165842) synthesis. These include Brønsted acids, Lewis acids, metal catalysts (e.g., copper, palladium, nickel), and nanocatalysts. nih.govorganic-chemistry.org Reusable heterogeneous catalysts, such as Brønsted acidic ionic liquid gels or magnetic nanoparticle-supported catalysts, are increasingly favored due to their efficiency and ease of separation from the reaction mixture. acs.orgnih.gov The catalyst loading is also a key parameter to optimize; for instance, a 1 mol% loading of a BAIL gel was found to be optimal for one particular synthesis. acs.org

The following table summarizes the optimization of reaction conditions for the synthesis of 2-phenylbenzoxazole.

CatalystTemperature (°C)Time (h)SolventYield (%)Reference
BAIL gel (1 mol%)1305Solvent-free98 acs.org
BAIL (1 mol%)1305Solvent-free87 acs.org
None13012Solvent-free<5 acs.org
TiO₂–ZrO₂600.25-0.42Acetonitrile83-93 nih.gov
Imidazolium chloride (30 mol%)1408DMA87 mdpi.com
LAIL@MNP (4.0 mg)700.5Solvent-free (Ultrasound)98 nih.gov

Cyclization Reactions via Precursor Compounds

Advanced Synthetic Approaches and Catalysis

Recent advancements in organic synthesis have provided a robust toolbox for the construction of the benzoxazole core. These methods often employ catalytic processes to achieve high yields and selectivity under milder conditions than traditional synthetic routes, which typically involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh acidic conditions. ias.ac.in

Transition-metal catalysis offers powerful and efficient pathways for the formation of carbon-heteroatom bonds, which are central to the synthesis of benzoxazoles. These reactions often proceed via intramolecular cross-coupling mechanisms. For instance, cobalt(II)-complexes have been shown to effectively catalyze the intramolecular C–O cross-coupling of N-(2-bromophenyl)benzamides to yield the corresponding 2-substituted benzoxazoles. psu.edu This approach is noted for its generality and the use of a stable, accessible catalyst, affording products in moderate to high yields. psu.edu While classical methods for benzoxazole synthesis involve the condensation of 2-aminophenols with carboxylic acids or aldehydes, metal-catalyzed intramolecular cyclization of precursors like 2-haloanilides represents a significant alternative. ias.ac.inpsu.edu

These catalytic cycles typically involve the oxidative addition of the metal catalyst to the aryl-halide bond, followed by coordination of the amide oxygen and subsequent reductive elimination to form the oxazole ring and regenerate the active catalyst. The choice of metal, ligand, and base is crucial for optimizing reaction efficiency and substrate scope.

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, have been increasingly applied to the synthesis of heterocyclic compounds like benzoxazoles. nih.gov Key strategies include the use of microwave irradiation to accelerate reactions, the application of recyclable catalysts such as ionic liquids, and the implementation of solvent-free or aqueous reaction conditions. nih.govnih.govacs.org

Microwave-assisted organic synthesis has emerged as a highly effective technique for accelerating reaction rates and improving yields in benzoxazole formation. eurekaselect.com This method allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating. eurekaselect.comscienceandtechnology.com.vn

A notable example is the solvent-free, microwave-assisted condensation of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes using iodine as an oxidant. scienceandtechnology.com.vn This protocol allows for the synthesis of 2,5-disubstituted benzoxazoles in good yields (67-90%) within just 10 minutes of irradiation at 120°C. scienceandtechnology.com.vn The use of a non-toxic oxidant and the absence of a solvent make this an environmentally benign and practical approach. scienceandtechnology.com.vn

Another powerful application is the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation without any metal catalyst or solvent. researchgate.net Research has also demonstrated the synthesis of benzoxazole-7-carboxylate esters through microwave-assisted cyclization of acylated precursors in a mixture of trifluoroacetic acid and acetic acid. researchgate.net

Table 1: Examples of Microwave-Assisted Benzoxazole Synthesis
Starting MaterialsConditionsProductYieldReference
2-amino-4-methylphenol, BenzaldehydeI₂, K₂CO₃, 120°C, 10 min, solvent-free5-methyl-2-phenylbenzoxazole85% scienceandtechnology.com.vn
2-amino-4-methylphenol, 3-PyridinecarboxaldehydeI₂, K₂CO₃, 120°C, 10 min, solvent-free5-Methyl-2-(pyridin-3-yl)benzo[d]oxazole89% scienceandtechnology.com.vn
2-aminophenol, Carboxylic acidsMicrowave (full power), catalyst-free, solvent-free2-substituted benzoxazolesGood researchgate.net
Acylated 2-aminophenol derivativesTFA-AcOH, MicrowaveBenzoxazole-7-carboxylate estersImproved researchgate.net

Ionic liquids (ILs) have gained prominence as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netresearchgate.net In benzoxazole synthesis, Brønsted acidic ionic liquids (BAILs) have been particularly effective. nih.govacs.org

A reusable Brønsted acidic ionic liquid gel (BAIL gel), prepared from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate, has been used as an efficient heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes. nih.govacs.org This method provides excellent yields of benzoxazoles under solvent-free conditions at 130°C. nih.govacs.org The BAIL gel catalyst can be easily recovered by centrifugation and reused multiple times without a significant loss of activity, highlighting the sustainability of this approach. acs.org Traditional Brønsted and Lewis acids show significantly lower catalytic activity under the same conditions. nih.govacs.org

Table 2: Catalyst Screening for Benzoxazole Synthesis via Aldehyde Condensation
CatalystYield (%)Reference
HCl48 nih.gov
TsOH51 nih.gov
AlCl₃55 nih.gov
Brønsted Acidic Ionic Liquid (BAIL)87 nih.gov
BAIL gel98 nih.gov

Eliminating volatile organic solvents is a cornerstone of green chemistry. Many modern synthetic routes to benzoxazoles are performed under solvent-free conditions, often in conjunction with microwave heating or solid-supported catalysts. nih.govacs.org The condensation of 2-aminophenols with aldehydes catalyzed by a BAIL gel is a prime example of a highly efficient, solvent-free reaction. nih.govacs.org This not only simplifies the reaction setup and work-up but also significantly reduces chemical waste. acs.org Similarly, microwave-assisted condensations using iodine as an oxidant have been successfully performed without any solvent, yielding products with high purity after a simple work-up procedure. scienceandtechnology.com.vn

Electrosynthesis offers a unique and sustainable alternative to conventional chemical methods by using electricity as a "reagent" to drive reactions. This approach can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants.

One innovative electrochemical strategy for benzoxazole synthesis involves the use of an electrochemically generated hypervalent iodine(III) reagent as a redox mediator. acs.org In this "ex-cell" process, an iodoarene is first anodically oxidized to the I(III) species in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This pre-formed oxidant is then used to effect the oxidative cyclization of a 2-(benzylideneamino)phenol (B1618444) (a Schiff base) to the desired benzoxazole. acs.org This method has been successfully applied to synthesize a range of functionalized benzoxazoles, including 5-Methyl-2-phenylbenzo[d]oxazole, in high yields. acs.org The electrochemical generation of the reagent avoids the handling of potentially unstable hypervalent iodine compounds.

Other electrochemical approaches include the direct synthesis of benzoxazoles from readily available anilides via amidyl radical intermediates and the reductive cyclization of nitro arenes to form related heterocycles like 2,1-benzisoxazoles. nih.govrsc.org These methods highlight the versatility of electrochemistry in constructing complex heterocyclic systems through novel reaction pathways. nih.gov

Green Chemistry Principles in Benzoxazole Synthesis

Synthesis of Structurally Related Derivatives and Analogs of this compound

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Methodologies focus on modifying the core structure, regioselectively introducing substituents, and derivatizing the carboxylic acid moiety.

Strategies for Functional Group Modification

Functional group modification of the benzoxazole core is a key strategy for creating diverse analogs. These modifications can alter the electronic properties, solubility, and biological activity of the parent compound. A significant approach involves the direct functionalization of C-H bonds, which offers an atom-economical way to introduce new substituents without pre-functionalized starting materials. nih.gov

One powerful technique is the palladium-catalyzed regioselective C-H bond arylation. acs.org This method allows for the specific introduction of aryl groups at the C7 position of the benzoxazole ring, a position analogous to the location of the carboxylic acid in the target compound. acs.org Such late-stage functionalization is highly valuable for rapidly generating a library of derivatives from a common intermediate.

Other strategies for modifying the benzoxazole system include electrophilic substitution reactions. The electron-rich nature of the benzene ring in the benzoxazole system allows for reactions like nitration, halogenation, and Friedel-Crafts acylation, although the regioselectivity of these reactions can be influenced by the existing substituents (the methyl and carboxyl groups in the case of this compound).

Table 1: Examples of Functional Group Modification Strategies for Benzoxazole Cores

Modification Type Reagents/Catalyst Position Functionalized Reference
C-H Arylation Palladium Catalyst C7 acs.org
Nitration HNO₃/H₂SO₄ Varies based on substrate General knowledge
Halogenation NBS, NCS Varies based on substrate General knowledge

Regioselective Synthesis of Substituted Benzoxazoles

The controlled, regioselective synthesis of substituted benzoxazoles is fundamental to accessing specific isomers like this compound. The choice of synthetic route determines the final substitution pattern.

A common and versatile method involves the condensation and cyclization of appropriately substituted o-aminophenols with various functional groups. nih.gov For instance, the reaction of an o-aminophenol with a tertiary amide in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) leads to the formation of 2-substituted benzoxazoles through a cascade reaction involving activation, nucleophilic addition, and intramolecular cyclization. nih.gov

Another approach achieves regioselectivity through divergent synthesis from a common intermediate. For example, ortho-hydroxyaryl N-H ketimines can be directed towards either 3-substituted benzisoxazoles or 2-substituted benzoxazoles by altering the reaction conditions. organic-chemistry.org This highlights how subtle changes in a synthetic pathway can yield different, well-defined regioisomers.

Furthermore, reactions involving Vilsmeier reagents with o-acetaminophenols have been shown to produce formylated benzoxazole derivatives in a regioselective manner. nih.gov These methods underscore the importance of precursor design in dictating the final arrangement of substituents on the benzoxazole scaffold. nih.gov

Table 2: Overview of Regioselective Synthetic Methods for Benzoxazoles

Starting Materials Key Reagents Product Type Reference
o-Aminophenols and Tertiary Amides Triflic anhydride (Tf₂O) 2-Substituted Benzoxazoles nih.gov
ortho-Hydroxyaryl N-H Ketimines Anhydrous vs. NaOCl conditions 3-Substituted Benzisoxazoles vs. 2-Substituted Benzoxazoles organic-chemistry.org
o-Acetaminophenols Vilsmeier Reagent Formylated Pyrido[2,1-b]benzoxazoles nih.gov

Preparation of Carboxylic Acid Ester and Amide Analogs

The carboxylic acid group at the C7 position is a prime site for derivatization to produce ester and amide analogs, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Esterification: Esters of this compound can be synthesized through standard acid-catalyzed esterification (Fischer esterification) by refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For more sensitive substrates, milder methods are employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base.

Amidation: The synthesis of amides typically requires the activation of the carboxylic acid. Common methods involve converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. rsc.org Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions. These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), are efficient for coupling carboxylic acids directly with amines. rsc.org

For example, the synthesis of various heterocyclic amides has been achieved by refluxing the corresponding esters with amines or by using coupling agents like HATU/DIPEA for direct amidation of the carboxylic acid. nih.govmdpi.com These established methods are directly applicable to the derivatization of this compound.

Table 3: Common Reagents for Ester and Amide Synthesis

Derivative Method Typical Reagents Reference
Ester Fischer Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ General knowledge
Ester Alkylation Alkyl Halide, Base (e.g., K₂CO₃) General knowledge
Amide Acid Chloride Formation SOCl₂, Oxalyl Chloride, followed by Amine rsc.org
Amide Peptide Coupling EDC, HATU, DIPEA, Amine rsc.orgmdpi.com
Amide From Ester Amine, Heat nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 1,2 Benzoxazole 7 Carboxylic Acid

Reactivity Profile of the Benzoxazole (B165842) Core

The 1,2-benzoxazole (also known as benzisoxazole) core is a fused heterocyclic system consisting of a benzene (B151609) ring and an isoxazole (B147169) ring. This arrangement confers a high degree of aromatic stability. The benzoxazole moiety is a common structural motif in pharmacologically active compounds, valued for its relative stability and its capacity to serve as a scaffold for further functionalization. nih.govnih.govnih.govnih.gov

The reactivity of the benzoxazole ring itself is influenced by the heteroatoms. The nitrogen and oxygen atoms in the isoxazole portion withdraw electron density from the ring system, which can affect its susceptibility to electrophilic attack. However, the fused benzene ring largely retains its aromatic character. Reactions involving the core can sometimes proceed under harsh conditions with the rupture of the heterocyclic ring. rsc.org For instance, certain reactions with halogen acids or alkoxides can lead to the opening of the isoxazole ring. rsc.org In contrast, reactions like nitration have been shown to occur via simple substitution on the benzene portion of the ring system without disrupting the core structure. rsc.org

The general synthesis of the benzoxazole core often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. nih.govontosight.ai This common synthetic route underscores the stability of the resulting fused ring system once formed.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position is a primary site for chemical transformations. It behaves as a typical aromatic carboxylic acid and can undergo a variety of reactions to create new functional groups and derivatives. These transformations are fundamental to its role as a building block in more complex molecules.

Common reactions include:

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol under acidic conditions. This is a standard method used to modify the polarity and solubility of the molecule.

Amidation: Reaction with amines, often in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields amides. mdpi.com This is one of the most important reactions in medicinal chemistry for linking molecular fragments.

Reduction: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. This intermediate can then be readily used in acylation reactions to form esters, amides, and other derivatives.

These transformations are summarized in the table below.

Reaction TypeReagentsProduct Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid CatalystEster (-COOR)
AmidationAmine (R-NH₂), Coupling Agent (e.g., EDC)Amide (-CONHR)
ReductionStrong Reducing Agent (e.g., LiAlH₄)Primary Alcohol (-CH₂OH)
Acyl Halide FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcyl Chloride (-COCl)

Influence of Methyl Substituent on Aromatic Reactivity

The methyl group at the 5-position significantly influences the reactivity of the fused benzene ring. As an electron-donating group (EDG) through induction and hyperconjugation, the methyl substituent activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to an unsubstituted benzoxazole.

This activating effect directs incoming electrophiles primarily to the positions ortho and para to the methyl group. In the case of 5-Methyl-1,2-benzoxazole-7-carboxylic acid, the positions ortho to the C5-methyl group are C4 and C6. The para position is occupied by the fused oxazole (B20620) ring. Therefore, the methyl group specifically enhances the reactivity at the C4 and C6 positions of the benzene ring. Studies on related heterocyclic systems like benzimidazoles and benzotriazoles confirm that methyl substituents have a measurable impact on the electronic properties and reactivity of the ring. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Substitution Patterns on the Benzoxazole Ring

The pattern of substitution on the benzoxazole ring is determined by the combined directing effects of the existing substituents.

Electrophilic Substitution: Electrophilic attack is most likely to occur on the more electron-rich benzene portion of the molecule. The final regiochemical outcome is a result of the competing influences of the activating methyl group and the deactivating carboxylic acid group.

Methyl Group (at C5): Activating and ortho, para-directing. It directs incoming electrophiles to positions C4 and C6.

Carboxylic Acid Group (at C7): Deactivating and meta-directing. It directs incoming electrophiles to positions C4 and C6 (relative to its own position at C7, the C5 position is also meta, but is already substituted).

Fused Isoxazole Ring: Generally electron-withdrawing and deactivating towards the benzene ring.

Both the methyl and carboxylic acid groups direct incoming electrophiles to the C4 and C6 positions. This reinforcement suggests that these positions are the most probable sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Of these two, the C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is situated between two existing substituents.

Nucleophilic Substitution: Aromatic nucleophilic substitution is uncommon on this ring system as it lacks both a strong electron-withdrawing group to sufficiently activate the ring and a suitable leaving group. Such reactions would require significantly more forcing conditions or a different substitution pattern (e.g., a halogen at an activated position).

Role as a Key Synthetic Intermediate in Organic Synthesis

This compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecules, particularly in the field of drug discovery. nih.govchim.ittu-dortmund.de The benzoxazole scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov

The utility of this specific compound stems from its bifunctional nature:

The Carboxylic Acid Handle: Provides a reactive site for chain extension and linkage to other molecular fragments through amide or ester bonds. mdpi.com This is a cornerstone of combinatorial chemistry and the synthesis of targeted therapeutic agents.

The Substituted Benzoxazole Core: Acts as a rigid, aromatic scaffold that can be further functionalized. The predictable reactivity of the benzene ring allows for the introduction of additional substituents to modulate the biological activity, solubility, and other pharmacokinetic properties of the final compound.

Its structure makes it an ideal precursor for creating libraries of novel compounds for high-throughput screening in the search for new pharmaceutical leads.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 1,2 Benzoxazole 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Methyl-1,2-benzoxazole-7-carboxylic acid, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. Based on data from isomeric compounds like 2-methyl-1,3-benzoxazole-5-carboxylic acid and 2-methyl-1,3-benzoxazole-6-carboxylic acid, the chemical shifts can be predicted chemicalbook.comchemicalbook.com. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm. The aromatic protons on the benzene (B151609) ring will present as doublets or singlets depending on their coupling partners. The proton at position 6 would likely appear as a singlet, while the proton at position 4 would also be a singlet. The methyl group protons (–CH₃) at position 5 are expected to produce a sharp singlet further upfield, generally around δ 2.4-2.6 ppm nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
COOH 10.0 - 13.0 broad singlet
H-4 7.8 - 8.2 singlet
H-6 7.5 - 7.9 singlet
CH₃ 2.4 - 2.6 singlet

Note: These are predicted values based on analogous structures and general principles.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 165-175 ppm region. The quaternary carbons of the benzoxazole (B165842) ring (C-3a, C-5, C-7, and C-7a) will have characteristic shifts, with C-3a and C-7a appearing at approximately δ 140-152 ppm. The carbon atom C-2, adjacent to the nitrogen, is also expected in a similar downfield region nih.gov. The aromatic CH carbons (C-4, C-6) will resonate in the typical aromatic region of δ 110-130 ppm. The methyl carbon (–CH₃) will be the most shielded, appearing upfield around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
COOH 165 - 175
C-3 155 - 165
C-7a 150 - 155
C-3a 140 - 145
C-5 135 - 140
C-4 120 - 125
C-6 115 - 120
C-7 110 - 115

Note: These are predicted values based on analogous structures and general principles.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band is anticipated in the region of 2500–3500 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state spectroscopyonline.com. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp absorption band between 1700 and 1730 cm⁻¹ spectroscopyonline.com. The C–O stretching and O–H bending vibrations are also expected in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively spectroscopyonline.com. Vibrations associated with the benzoxazole ring system, such as C=N stretching, are expected around 1650-1688 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450–1600 cm⁻¹ range nih.govnih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns. For this compound (C₉H₇NO₃), the molecular weight is 177.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation would be the loss of the carboxylic acid group (–COOH), resulting in a fragment at m/z 132. Another common fragmentation for carboxylic acids is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 159. Cleavage of the oxazole (B20620) ring is also possible. The mass spectrum of the parent benzoxazole shows a primary fragmentation involving the loss of CO, and a similar pathway may be observed here after initial fragmentation nih.gov. The fragmentation of 2-methyl-benzoxazole shows a prominent molecular ion peak at m/z 133 and a significant fragment at m/z 104, corresponding to the loss of an ethyl radical followed by HCN nist.gov.

Electronic Spectroscopy: UV-Visible and Fluorescence Studies of Related Chromophores

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to be strong UV absorbers scielo.br. The benzoxazole ring system constitutes the primary chromophore. For related 2-(2'-hydroxyphenyl)benzoxazole derivatives, the maximum absorption wavelengths (λmax) are typically found in the UVA range, between 336 and 374 nm scielo.br. It is expected that this compound will also exhibit strong absorption in the UV region, likely with multiple bands corresponding to π→π* transitions within the aromatic system.

Many benzoxazole derivatives are also known to be fluorescent acs.org. The fluorescence properties are highly dependent on the substitution pattern and the solvent environment nih.govfrontiersin.org. Carbazole-based benzoxazole derivatives, for instance, have been shown to exhibit distinct responses to external stimuli, such as mechanical force and acidic vapors, resulting in changes in their fluorescence emission rsc.org. While the specific fluorescence characteristics of this compound have not been detailed, the inherent fluorescent nature of the benzoxazole core suggests potential for emission, likely in the blue region of the spectrum.

Advanced Structural Characterization Techniques (e.g., X-ray Crystallography for related compounds)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available, analysis of related structures provides valuable insight.

Computational Chemistry and Theoretical Investigations of 5 Methyl 1,2 Benzoxazole 7 Carboxylic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide deep insights into their chemical nature. researchgate.net

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of benzoxazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter in quantum chemistry that helps determine the molecule's bioactive properties and chemical reactivity. semanticscholar.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. semanticscholar.org For instance, in a study of biologically active benzoxazole derivatives, the calculated HOMO-LUMO energy gap for one compound was 3.80 eV, indicating it was more chemically reactive than other related compounds with larger gaps. semanticscholar.org DFT calculations for analogous compounds reveal that the HOMO is typically distributed over the aryl donors and parts of the benzoxazole core, while the LUMO is often delocalized through acceptor groups and π-bridges. nankai.edu.cnresearchgate.net These calculations are in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Benzoxazole and Related Donor-Acceptor Compounds.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Carbazole-Benzothiadiazole Derivative 1-5.18-1.763.42B3LYP/6-31G(d) nankai.edu.cn
Carbazole-Anthracene Derivative 2-5.18-2.682.50B3LYP/6-31G(d) nankai.edu.cn
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol-5.69-1.144.55DFT/6-31G semanticscholar.org
2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-5.39-1.593.80DFT/6-31G semanticscholar.org

Prediction of Spectroscopic Properties (Absorption, Emission)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. DFT and other ab initio methods like Hartree-Fock can compute vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra. nih.gov For example, a study on 5-methyl-2-(p-fluorophenyl)benzoxazole used the Hartree-Fock/6-31G* basis set to compute vibrational frequencies, showing a strong correlation with recorded spectral data. nih.gov

Furthermore, time-dependent DFT (TD-DFT) calculations can predict electronic absorption properties, such as the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. researchgate.net These calculations help identify the specific molecular orbital transitions, such as HOMO to LUMO transitions, responsible for the observed absorption bands. researchgate.net Discrepancies between theoretical and reported 13C NMR chemical shifts have even been used to question the proposed structures of natural products containing oxazole (B20620) residues. nih.gov

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Benzoxazole Derivative.
Spectroscopic TechniqueExperimental ValueTheoretical ValueAssignment
FT-IR (cm⁻¹)~3050~3045Aromatic C-H Stretch nih.govresearchgate.net
FT-Raman (cm⁻¹)~1615~1610C=N Stretch nih.govresearchgate.net
UV-Vis (nm)490485HOMO → LUMO transition researchgate.net
¹³C NMR (ppm)150.8151.2Benzoxazole C2 nih.govnih.gov

Mechanistic Studies of Reaction Pathways

Computational chemistry offers a way to explore the energetics and feasibility of chemical reaction pathways. For the synthesis of benzoxazoles, which often involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, DFT can be used to model transition states and intermediates. acs.orgresearchgate.net One proposed mechanism for benzoxazole formation involves the base-promoted oxidative iodination of an intermediate, followed by a cyclization that forms a C-O bond. nih.gov

Studies on the biosynthesis of benzoxazoles have used structural, biochemical, and chemical evidence to propose a pathway proceeding through an ester intermediate generated by an ATP-dependent enzyme. researchgate.net This ester then rearranges to form the benzoxazole ring. researchgate.net Quantum chemical calculations can complement such experimental findings by mapping the potential energy surface of the reaction, identifying the most likely sequence of events, and explaining the role of catalysts or enzymes in facilitating the transformation. researchgate.net

Analysis of Substituent Effects on Molecular Properties

The electronic and structural properties of the benzoxazole ring are significantly influenced by its substituents. The methyl (-CH₃) group at the 5-position and the carboxylic acid (-COOH) group at the 7-position on the target molecule are expected to modulate its reactivity and intermolecular interactions. DFT studies on substituted benzothiazoles and benzimidazoles, which are structurally related to benzoxazoles, demonstrate these principles. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict how a ligand such as 5-Methyl-1,2-benzoxazole-7-carboxylic acid might bind to the active site of a biological target, typically a protein or enzyme. dergipark.org.tr

Investigation of Molecular Interactions with Biological Targets (Conceptual)

Molecular docking studies are widely applied to benzoxazole derivatives to explore their potential as therapeutic agents. nih.gov These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net Docking simulations place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. researchgate.net Scores for benzoxazole derivatives against various targets have been reported in the range of -6.0 to -7.5 kcal/mol. researchgate.net

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net For instance, the benzoxazole ring, with its structural similarity to nucleic bases like adenine (B156593) and guanine, is predicted to interact readily with biopolymers. semanticscholar.org In silico docking studies on benzoxazole derivatives have identified potential interactions with targets like DNA gyrase, vascular endothelial growth factor receptor (VEGFR-2), and PARP-2 inhibitors, suggesting mechanisms for their observed antibacterial and anticancer activities. nih.govdergipark.org.tr These computational predictions provide a conceptual framework for understanding the molecule's mechanism of action and guide the design of more potent and selective analogs. nih.gov

Table 3: Conceptual Molecular Docking Targets and Interactions for Benzoxazole Scaffolds.
Potential Biological TargetTherapeutic AreaKey Interacting Residues (Example)Types of InteractionsReference Docking Score (kcal/mol)
DNA GyraseAntibacterialAsp73, Gly77Hydrogen Bonding, Hydrophobic-6.0 to -6.7 researchgate.net
VEGFR-2AnticancerCys919, Asp1046Hydrogen Bonding, π-Alkyl-7.0 to -7.4 dergipark.org.trresearchgate.net
Aldo-Keto ReductaseAnticancerTyr48, His110Hydrogen Bonding, π-π StackingN/A researchgate.net
Xanthine OxidaseGout TreatmentGlu802, Phe1009Hydrogen Bonding, π-π StackingN/A researchgate.net

Conformational Analysis and Molecular Geometry

Computational studies and experimental data from analogous structures provide significant insights into the conformational analysis and molecular geometry of this compound. The core of the molecule is the benzoxazole ring system, a fused bicyclic heterocycle that is inherently planar. This planarity is a key feature of the molecule's geometry.

Studies on structurally similar compounds, such as 5-Methyl-1,2-oxazole-3-carboxylic acid, have shown through crystal structure analysis that the non-hydrogen atoms of the molecule are nearly coplanar. nih.gov In this related molecule, the carboxylic acid's oxygen atoms deviate only slightly from the plane of the isoxazole (B147169) ring. nih.gov This suggests that the carboxylic acid group in this compound also likely lies in or close to the plane of the benzoxazole ring to maximize electronic delocalization and minimize steric hindrance.

The rotation around the single bond connecting the carboxylic acid group to the benzoxazole ring would be the main source of conformational flexibility. However, this rotation is often restricted by the formation of intramolecular hydrogen bonds or by steric interactions with adjacent atoms. Computational energy scans of related benzoxazole esters have been used to identify the most stable conformers, which are typically planar or near-planar. researchgate.net

Table 1: Predicted Geometrical Features of this compound (based on analogous structures)

FeatureDescription
Benzoxazole Ring Expected to be highly planar, with atoms lying in a single plane.
Carboxylic Acid Group The C-COOH bond allows for some rotation, but the most stable conformation is likely to be coplanar with the benzoxazole ring to facilitate π-conjugation.
Substituent Effects The methyl group at position 5 and the carboxylic acid at position 7 will influence the electronic distribution within the ring but are not expected to disrupt its planarity.
Intramolecular Bonds Potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen or oxygen atom of the oxazole ring, which would further enforce planarity.

Quantitative Structure-Activity Relationship (QSAR) for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For benzoxazole derivatives, QSAR models have been developed to predict a range of activities, including antimicrobial and anticancer effects. nih.govscholarsresearchlibrary.comnih.gov These models are valuable tools in drug discovery for designing new, more potent compounds. wisdomlib.org

The general approach in QSAR involves calculating a set of molecular descriptors for a series of benzoxazole derivatives and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that relates these descriptors to the observed biological activity. scholarsresearchlibrary.comijpsdronline.com The predictive power of these models is then validated to ensure their reliability. wisdomlib.org

Various types of molecular descriptors have been found to be important for the biological activity of benzoxazole derivatives. These can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of the molecule. Examples include Kier's molecular connectivity indices, which have been shown to be relevant for the antimicrobial activity of benzoxazoles. researchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scholarsresearchlibrary.com For instance, the presence of electron-withdrawing groups can influence the antibacterial activity. scholarsresearchlibrary.com

Thermodynamic descriptors: Properties like standard Gibbs free energy have been positively correlated with the antimicrobial activity of some benzoxazole analogues. scholarsresearchlibrary.com

Spatial (3D) descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors related to the steric and electrostatic fields around the molecules are used. nih.govrsc.org These studies provide contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.govrsc.org

QSAR studies on benzoxazole derivatives have successfully generated robust models for predicting their activity against various targets. For example, 2D-QSAR analyses of 2,5-disubstituted benzoxazoles against methicillin-resistant Staphylococcus aureus (MRSA) have been performed using multivariable regression analysis. nih.gov Similarly, 3D-QSAR models have been developed for benzoxazole derivatives as anticancer agents targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

The statistical quality of QSAR models is typically assessed using parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q² or Rcv²), and the predictive R² (Rpred²). nih.govrsc.org Robust models with high values for these parameters can be used to guide the synthesis of new derivatives with potentially improved biological activity.

Table 2: Common Descriptors and Statistical Parameters in QSAR Studies of Benzoxazole Derivatives

Descriptor/Parameter TypeExamplesRelevance to Benzoxazole Activity
Topological Descriptors Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R)Correlated with antimicrobial activity, describing molecular size and shape. researchgate.net
Electronic Descriptors HOMO/LUMO energies, Dipole moment, Repulsion energyInfluence antibacterial activity; electron-withdrawing substituents can be favorable. scholarsresearchlibrary.com
Thermodynamic Descriptors Standard Gibbs free energy, Electronic energyPositively correlated with antibacterial activity in some models. scholarsresearchlibrary.com
3D-QSAR Fields Steric fields, Electrostatic fieldsUsed in CoMFA and CoMSIA to map favorable and unfavorable regions for activity, guiding structural modifications for anticancer agents. nih.gov
Statistical Parameters R² (Correlation Coefficient), q² or Rcv² (Cross-validation Coefficient), Rpred² (Predictive R²)Used to validate the robustness and predictive power of the generated QSAR models. nih.govrsc.org

Applications in Chemical Biology and Medicinal Chemistry Research: Mechanistic and Design Principles for 5 Methyl 1,2 Benzoxazole 7 Carboxylic Acid Derivatives

Exploration of Molecular Mechanisms of Biological Activity

Understanding the molecular basis of the biological activity of 5-Methyl-1,2-benzoxazole-7-carboxylic acid derivatives is crucial for the rational design of more potent and selective therapeutic agents. Research in this area focuses on identifying specific molecular targets and elucidating the nature of ligand-protein interactions.

Interaction with Specific Molecular Targets, Enzymes, or Receptors

While direct studies on this compound are limited, research on analogous structures provides insights into potential molecular targets. For instance, the structurally related 5-methylisoxazole-3-carboxylic acid has been identified as a potent inhibitor of the monoamine oxidase enzyme. nih.gov This suggests that derivatives of this compound may also interact with specific enzymes, leveraging their structural features to bind to active sites and modulate their function.

In the context of anticancer activity, benzoxazole (B165842) derivatives have been investigated as inhibitors of various enzymes crucial for cancer progression. One of the key targets is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. researchgate.netnih.gov Certain benzoxazole derivatives have been designed to possess the necessary pharmacophoric features to act as VEGFR-2 inhibitors. nih.gov

Another important target for anticancer benzoxazole derivatives is the family of B-cell lymphoma 2 (Bcl-2) proteins. These proteins are key regulators of apoptosis (programmed cell death), and their overexpression in cancer cells leads to resistance to chemotherapy. nih.gov Novel benzoxazole-based compounds have been designed and synthesized to target and inhibit Bcl-2 anti-apoptotic proteins, thereby promoting cancer cell death. nih.gov

Furthermore, some benzoxazole derivatives have shown the ability to induce apoptosis in cancer cells through mechanisms that may be independent of Bcl-2 inhibition. For example, certain compounds have been found to amplify the apoptotic effect of other chemotherapeutic agents. nih.gov

Ligand-Protein Binding Studies (Computational and Conceptual)

Computational methods, such as molecular docking, are invaluable tools for predicting and analyzing the binding of ligands to their protein targets. These studies provide a conceptual framework for understanding the interactions that drive biological activity and for designing new derivatives with improved affinity and selectivity.

Molecular docking studies of benzoxazole derivatives have been conducted to elucidate their binding modes with various protein targets. For instance, in the context of anticancer activity, docking studies have been performed with VEGFR-2 and the PARP-2 inhibitor, which is involved in DNA repair and cell death. dergipark.org.tr These studies help to identify the key amino acid residues in the active site that interact with the benzoxazole scaffold and its substituents.

For antimicrobial applications, molecular docking has been used to investigate the binding of benzoxazole derivatives to bacterial enzymes such as DNA gyrase. researchgate.net These studies have revealed that topological parameters and molecular connectivity indices are relevant for the antimicrobial activity of these compounds. researchgate.net Docking studies have also been carried out on the lipid transfer protein sec14p from S. cerevisiae to preliminarily verify the antifungal activities of benzoxazole derivatives. nih.gov

The insights gained from these computational studies are crucial for understanding the structure-activity relationships of this compound derivatives and for guiding the synthesis of new compounds with enhanced biological activity.

Research into Antimicrobial Action Mechanisms

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have shown promise as a new class of antimicrobial compounds. nih.gov

Inhibition of Bacterial Enzymes

A key mechanism of antimicrobial action for many benzoxazole derivatives is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. brc.hu This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for DNA replication and transcription. Benzothiazole-based inhibitors, which are structurally similar to benzoxazoles, have been shown to be potent inhibitors of DNA gyrase. nih.gov Molecular docking studies have suggested that benzoxazole derivatives can also bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death. researchgate.net

The development of inhibitors targeting DNA gyrase and the related enzyme, topoisomerase IV, is a promising strategy for combating bacterial resistance. brc.hu

Structure-Activity Relationships for Antibacterial Efficacy

The antibacterial efficacy of benzoxazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that contribute to antimicrobial activity.

Research has shown that substitutions at the 2 and 5-positions of the benzoxazole ring are particularly important for biological activity. globalresearchonline.net For instance, the introduction of a thiophene (B33073) group at the 2-position has been shown to increase antibacterial activity against E. coli. researchgate.net Similarly, the use of (methoxymethyl)benzene as a substituent can enhance activity against B. subtilis. researchgate.net

A study on multisubstituted benzazole derivatives indicated that a thiazolo ring, instead of an oxazolo or imidazolo moiety, improved the potency against S. aureus threefold. esisresearch.org The same study found that electron-withdrawing groups such as chlorine or nitro at position 5 of the heterocyclic nucleus increased the potency against C. albicans. esisresearch.org

These SAR insights are critical for the design of new benzoxazole derivatives with improved antibacterial spectra and potency.

Exploration of Antineoplastic Modalities

Benzoxazole derivatives have emerged as a promising class of compounds for the development of new anticancer therapies. nih.govjddtonline.info Their mechanisms of action are diverse and target various hallmarks of cancer.

One of the primary antineoplastic modalities of benzoxazole derivatives is the inhibition of VEGFR-2, which, as previously mentioned, is crucial for tumor angiogenesis. researchgate.netnih.gov By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth and spread.

Another important mechanism is the induction of apoptosis. nih.gov Some benzoxazole derivatives have been shown to induce apoptosis in cancer cells by targeting the Bcl-2 family of proteins. nih.gov For example, one study found that a particular benzoxazole derivative could arrest the HepG2 cell cycle at the Pre-G1 phase and induce apoptosis, an effect that was supported by a significant increase in caspase-3 levels. nih.gov

The cytotoxicity of benzoxazole derivatives has been evaluated against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and cervix (HeLa), as well as various leukemia and lymphoma cell lines. jddtonline.infonih.govmdpi.com For example, a simplified analog of the natural product UK-1, 4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole, has shown significant cytotoxicity against cancer cell lines. nih.gov Furthermore, certain benzoxazole derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells. nih.gov

The table below summarizes the findings of selected studies on the antineoplastic activity of benzoxazole derivatives.

Compound TypeCancer Cell Line(s)Observed EffectPotential Mechanism of Action
2-(2'-hydroxyphenyl)benzoxazole analogsMCF-7 (breast), A549 (lung)CytotoxicityMetal ion binding
Substituted benzoxazolesHuman breast cancer cell line (MCF-7)Anticancer activityNot specified
Benzoxazole derivativesHepG2 (liver), MCF-7 (breast)Growth inhibitory activities, apoptosis induction, cell cycle arrestVEGFR-2 inhibition
Benzoxazole and thiazole-based compoundsNCI 60-cell line panelAnti-proliferative activityBcl-2 inhibition
7-Chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM, Hut78, THP-1, Raji (leukemia/lymphoma); HeLa (cervical), CaCo-2 (colorectal), MCF-7 (breast)Growth inhibitionCell cycle arrest (subG0/G1 and G2/M phases)

Induction of Cytotoxicity and Apoptosis in Model Systems

Derivatives based on the benzoxazole scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. Research has focused on elucidating their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis.

In one study, a series of novel benzoxazole derivatives were evaluated for their anti-proliferative activities against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov The results showed that these compounds exhibited promising cytotoxicity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. nih.govsemanticscholar.org For instance, certain 5-methylbenzo[d]oxazole-containing derivatives were found to be more active than the unsubstituted analogs. nih.gov Specifically, one of the most potent compounds, a 5-methylbenzo[d]oxazole derivative with a terminal 3-chlorophenyl moiety (Compound 12l), showed IC₅₀ values of 10.50 µM against HepG2 cells and 15.21 µM against MCF-7 cells. nih.govnih.gov

Further investigations into the mechanism of action revealed that these compounds induce apoptosis. nih.gov Flow cytometry analysis of HepG2 cells treated with a potent benzoxazole derivative (Compound 12l) showed an arrest of the cell cycle at the Pre-G1 and G1 phases. nih.govresearchgate.net The compound induced apoptosis in 35.13% of the HepG2 cells. nih.govresearchgate.net This apoptotic effect is further supported by biochemical assays showing a significant increase in the levels of pro-apoptotic proteins. For example, treatment with Compound 12l led to a 2.98-fold increase in caspase-3 levels and a 3.40-fold increase in BAX levels, alongside a 2.12-fold reduction in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Another related benzoxazole derivative (Compound 14b) was also shown to induce apoptosis, evidenced by a 4.8-fold increase in caspase-3 levels compared to control cells. nih.govsemanticscholar.org

Cytotoxicity of Selected Benzoxazole Derivatives
CompoundModificationsCell LineIC₅₀ (µM)Reference
Compound 12l5-methylbenzo[d]oxazole with terminal 3-chlorophenylHepG210.50 nih.govnih.gov
Compound 12l5-methylbenzo[d]oxazole with terminal 3-chlorophenylMCF-715.21 nih.govnih.gov
Compound 14b5-chlorobenzo[d]oxazole with terminal 2-methoxy phenylMCF-74.75 nih.gov
Compound 14b5-chlorobenzo[d]oxazole with terminal 2-methoxy phenylHepG24.61 nih.gov
Compound 8dModified benzoxazole baseMCF-73.43 mdpi.com
Compound 8dModified benzoxazole baseHCT1162.79 mdpi.com
Compound 8dModified benzoxazole baseHepG22.43 mdpi.com
Compound 6c2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid22Rv1 (Prostate Carcinoma)1.54 researchgate.net

Potential as Enzyme Inhibitors (e.g., VEGFR-2, HSP-90, Topoisomerase II)

A primary mechanism contributing to the anticancer activity of these benzoxazole derivatives is the inhibition of specific enzymes crucial for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, has been identified as a major target. researchgate.net

Several studies have designed and synthesized 5-methyl-1,2-benzoxazole (B81657) derivatives as potential VEGFR-2 inhibitors. nih.govnih.gov In vitro enzyme assays confirmed that these compounds can effectively inhibit VEGFR-2 activity. mdpi.com The most potent anti-proliferative compound from one study, Compound 12l, also demonstrated the most promising VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.govnih.gov In another study, a different set of benzoxazole derivatives were tested, with compounds 14o, 14l, and 14b showing high activity, resulting in VEGFR-2 protein concentrations of 586.3, 636.2, and 705.7 pg/ml, respectively, in an ELISA-based assay. nih.govsemanticscholar.org Further optimization led to the discovery of compound 8d, which exhibited an exceptionally potent VEGFR-2 inhibition with an IC₅₀ value of 0.0554 µM, surpassing the activity of the standard drug sorafenib (B1663141) (IC₅₀ = 0.0782 µM). mdpi.com

While VEGFR-2 is a well-documented target, research has also explored the inhibition of other enzymes. For instance, studies on related benzimidazole-5-carboxylic acid derivatives have shown potent inhibitory activity against Topoisomerase II, an enzyme essential for DNA replication. nih.gov Although this finding is on a different heterocyclic core, it suggests that carboxylic acid derivatives of fused heterocycles have the potential to target enzymes involved in nucleic acid metabolism. Research into the inhibition of HSP-90 by this compound derivatives is less defined in the current literature.

VEGFR-2 Kinase Inhibition by Benzoxazole Derivatives
CompoundIC₅₀ (nM)Reference
Compound 12l97.38 nih.govnih.gov
Compound 8d55.4 mdpi.com
Compound 8a57.9 mdpi.com
Compound 8e74.1 mdpi.com
Sorafenib (Reference)78.2 mdpi.com

Interactions with Nucleic Acids and Cellular Pathways

The biological effects of this compound derivatives are mediated through their interaction with key cellular pathways that regulate cell survival, proliferation, and death. As potent enzyme inhibitors, their primary interactions are with protein targets, which in turn modulate downstream signaling cascades.

The inhibition of VEGFR-2 by these compounds directly interferes with the angiogenesis signaling pathway, which is critical for supplying nutrients to tumors. semanticscholar.org Beyond angiogenesis, the cytotoxic effects are linked to the modulation of cell cycle and apoptosis pathways. As noted previously, potent derivatives can arrest the cell cycle in the Pre-G1 or G1 phase, preventing cells from progressing to DNA synthesis and mitosis. nih.govnih.govresearchgate.net

The induction of apoptosis is a key outcome of treatment with these compounds. This is achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins. Studies have consistently shown that active benzoxazole derivatives cause a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX. nih.govresearchgate.net This shift in the BAX/Bcl-2 ratio leads to the activation of the caspase cascade, culminating in the execution of apoptosis, as evidenced by increased levels of activated caspase-3. nih.govnih.govresearchgate.net While direct binding to nucleic acids has not been the primary focus of research for this class of compounds, their ability to inhibit enzymes like Topoisomerase II (as seen in related scaffolds) would constitute a direct interaction with cellular pathways governing DNA integrity. nih.gov Furthermore, studies on 5-phenyloxazole-2-carboxylic acid derivatives, which are structurally related, have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, demonstrating another mechanism of interfering with crucial cellular processes. nih.gov

Investigation of Anti-inflammatory and Analgesic Properties

The benzoxazole scaffold is also recognized for its potential in developing anti-inflammatory and analgesic agents. acs.org Research in this area has explored the ability of these derivatives to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

A study on a series of 2-(halophenyl)benzoxazole-5-carboxylic acids revealed significant anti-inflammatory activity. researchgate.net In particular, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b) exhibited potent activity in an in vitro assay, with an IC₅₀ value of 0.103 mM, which is nearly equivalent to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) (0.101 mM). researchgate.net This suggests that the carboxylic acid moiety, combined with the benzoxazole core and specific halogen substitutions, is crucial for this activity. Molecular docking studies have indicated that these compounds can effectively bind to the active site of the COX-2 enzyme. researchgate.net

Other studies on related benzothiazole (B30560) derivatives have also shown potent in vivo anti-inflammatory effects in carrageenan-induced rat paw edema models, a standard test for acute inflammation. nih.gov While not directly involving this compound, these findings on analogous structures reinforce the potential of this chemical class. For example, the compound (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid demonstrated highly potent analgesic activity in models of inflammatory pain. nih.gov The collective evidence points toward the promise of carboxylic acid-containing heterocyclic compounds as a foundation for developing new anti-inflammatory and analgesic therapies.

Antifungal and Antiviral Activity Studies

The benzoxazole core is a prominent pharmacophore in the development of antimicrobial agents. nih.gov Numerous studies have investigated derivatives of this scaffold for their activity against various fungal pathogens, including those affecting humans and plants.

In one study, a series of 5(or 6)-methyl-2-substituted benzoxazoles were synthesized and tested against the yeast Candida albicans. nih.gov The derivative 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb) was found to be particularly potent, exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml, which was equivalent to the reference antifungal drugs oxiconazole (B1677861) and haloprogin. nih.gov

Other research has focused on phytopathogenic fungi. A study of 2-(aryloxymethyl) benzoxazole derivatives found that several compounds exhibited significant antifungal activities against a panel of eight plant pathogens. nih.govresearchgate.net Compounds 5a, 5b, 5h, and 5i were particularly effective against Fusarium solani, with IC₅₀ values ranging from 4.34 to 17.61 μg/mL, demonstrating greater potency than the commercial fungicide hymexazol (B17089) (IC₅₀ of 38.92 μg/mL). nih.govresearchgate.net

While the antifungal properties of benzoxazole derivatives are well-documented, there is comparatively less information available regarding their antiviral activity in the reviewed literature. The broad-spectrum biological activity of the scaffold, however, suggests that this remains a potential area for future investigation. nih.gov

Antitubercular Activity Research

Tuberculosis remains a major global health threat, and there is an urgent need for new therapeutic agents, particularly for treating multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). The benzoxazole scaffold and related isoxazole (B147169) structures have been explored for their potential as antitubercular agents. nih.gov

Research has shown that isoxazole carboxylic acid derivatives can act as potent inhibitors of Mtb. nih.gov While specific studies focusing solely on this compound are limited in the search results, research on analogous structures provides valuable insights. For instance, a series of furan-based carboxylic acids were developed as inhibitors of MbtI, an essential enzyme in mycobacteria. mdpi.com This highlights the importance of the carboxylic acid functional group in designing new antitubercular agents.

In studies of other heterocyclic systems, such as indolizine (B1195054) derivatives, the introduction of a methyl group at the 7-position (analogous to the 5-position in the benzoxazole system) was found to be important for anti-TB activity against both the H37Rv and MDR strains of Mtb. nih.gov This suggests that small alkyl substitutions on the benzene (B151609) ring portion of the fused heterocyclic system can be beneficial for antitubercular potency.

Structure-Activity Relationship (SAR) Studies and Rational Design of Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity, guiding the rational design of more effective compounds.

For Anticancer Activity:

Substitution on the Benzoxazole Ring: The substituent at the 5-position of the benzoxazole ring significantly impacts cytotoxicity. Studies comparing derivatives have shown that 5-methylbenzo[d]oxazole-containing compounds are often more active than their unsubstituted counterparts. nih.gov In contrast, another study found that counterparts with a 5-chloro substituent were slightly more advantageous than unsubstituted analogs, while 5-methyl derivatives displayed less potent activity. nih.gov This indicates that the optimal substituent at this position may be context-dependent, varying with the rest of the molecular structure.

Terminal Phenyl Moiety: The nature and position of substituents on the terminal phenyl ring are critical. For instance, the hybridization of a 5-methylbenzo[d]oxazole core with a terminal 3-chlorophenyl moiety resulted in one of the most potent compounds against HepG2 and MCF-7 cell lines. nih.gov The presence of halogenated phenyl rings is a recurring theme in potent derivatives. researchgate.net

For Anti-inflammatory Activity:

In the 2-(halophenyl)benzoxazole-5-carboxylic acid series, the position of the halogen on the phenyl ring was crucial. The 3-chloro substituted derivative showed anti-inflammatory activity nearly equivalent to ibuprofen, while the 4-chloro derivative exhibited excellent cytotoxic activity, highlighting how positional isomerism can fine-tune biological effects. researchgate.net

For Antifungal Activity:

SAR analysis of 2-(aryloxymethyl) benzoxazole derivatives revealed that the electron-drawing ability and the position of substituents on the aryl ring have a significant impact on antifungal activity. nih.govresearchgate.net For example, the derivative 5-methyl-2-(p-chlorobenzyl)benzoxazole was highly active against Candida albicans, indicating that a methyl group on the benzoxazole ring and a chloro-substituted benzyl (B1604629) group at the 2-position is a favorable combination. nih.gov

These SAR insights are crucial for medicinal chemists to rationally design next-generation analogs with improved potency, selectivity, and pharmacological profiles.

Influence of Substituent Position and Nature

The biological activity of benzoxazole derivatives can be significantly influenced by the position and chemical nature of substituents on the core scaffold. While specific SAR studies on this compound are not extensively documented in publicly available research, general principles derived from related benzoxazole structures can provide valuable insights.

For many benzoxazole-based compounds, the substituent at the 2-position is considered critical for determining the specific biological activity. The nature of this substituent, whether it is an aromatic, heterocyclic, or aliphatic group, and its electronic properties (electron-donating or electron-withdrawing) can dictate the molecule's interaction with its biological target.

The substitution pattern on the benzo portion of the benzoxazole ring also plays a crucial role. In the case of this compound, the methyl group at the 5-position and the carboxylic acid at the 7-position are defining features. The methyl group can influence the molecule's lipophilicity and steric profile, which may affect its ability to cross cell membranes and fit into a binding pocket. The carboxylic acid group, being a potential hydrogen bond donor and acceptor, as well as a point for ionic interactions, is likely a key feature for target binding.

In a study on 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring led to an increase in biological activity, highlighting the impact of electron-withdrawing groups at this position. nih.gov Another study on benzoxazole-benzamide conjugates revealed that compounds with a 5-chloro substituent generally exhibited better cytotoxic activity compared to their 5-methyl or unsubstituted counterparts. nih.gov These findings underscore the sensitivity of the benzoxazole scaffold to substitutions at various positions.

Table 1: General Influence of Substituent Position on the Activity of Benzoxazole Derivatives

PositionGeneral Role in ActivityPotential Impact of Substituents
2Often critical for determining the specific biological target and potency.Aromatic, heterocyclic, or aliphatic groups can modulate binding affinity and selectivity.
5Can modulate the intensity of the biological activity.Electron-donating or electron-withdrawing groups can fine-tune electronic properties and lipophilicity.
7Can influence activity, potentially through steric or electronic effects.Halogenation or other substitutions can enhance potency.

Identification of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophoric features of this compound derivatives is crucial for designing new analogs with improved potency and selectivity. Based on the core structure and findings from related benzoxazole series, several key pharmacophoric elements can be hypothesized.

The benzoxazole ring itself often acts as a central scaffold, providing a rigid framework for the optimal orientation of other functional groups. It can participate in π-π stacking or hydrophobic interactions with the target protein.

The carboxylic acid at the 7-position is a strong candidate for a key pharmacophoric feature, likely acting as a hydrogen bond acceptor and/or donor, or engaging in ionic interactions with positively charged residues in a binding site.

The methyl group at the 5-position may contribute to a hydrophobic pocket interaction, enhancing binding affinity. The nitrogen and oxygen atoms within the oxazole (B20620) ring can also act as hydrogen bond acceptors.

Pharmacophore modeling studies on other series of benzoxazole derivatives have identified common features. For instance, a model for benzoxazole derivatives with anticancer activity highlighted the importance of hydrogen bond acceptors and hydrophobic features. globalresearchonline.net In another study on VEGFR-2 inhibitors, the benzoxazole ring was proposed to occupy the hinge region of the ATP binding site, while other parts of the molecule interacted with different domains. nih.gov

Table 2: Potential Pharmacophoric Features of this compound Derivatives

Pharmacophoric FeaturePotential Role in Biological Activity
Benzoxazole Ring SystemRigid scaffold for optimal substituent orientation; potential for π-π stacking and hydrophobic interactions.
Carboxylic Acid at C7Hydrogen bond donor/acceptor; potential for ionic interactions.
Methyl Group at C5Hydrophobic interaction with the target protein.
Oxazole NitrogenPotential hydrogen bond acceptor.
Oxazole OxygenPotential hydrogen bond acceptor.

A comprehensive understanding of these mechanistic and design principles requires the synthesis and biological evaluation of a focused library of this compound derivatives with systematic variations at key positions. Such studies would enable the development of detailed quantitative structure-activity relationship (QSAR) models and refined pharmacophore hypotheses, ultimately guiding the rational design of novel therapeutic agents.

Insufficient Information Available for this compound in Materials Science

Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is a significant lack of specific research data concerning the applications of This compound in the field of materials science, as per the requested article outline. While general information on the broader class of benzoxazole derivatives is available, detailed experimental or computational findings specifically for this compound in the areas of fluorescent organic materials, polymer chemistry, and redox-active systems could not be located in publicly accessible resources.

The requested article structure focused on the following areas:

Applications in Materials Science Research

Electronic and Optical Properties of Benzoxazole (B165842) Derivatives

Despite targeted searches for photoluminescent properties, polymerization applications, electrochemical behavior, and spectroscopic data related to 5-Methyl-1,2-benzoxazole-7-carboxylic acid, the search results did not yield any specific studies that would allow for a thorough and scientifically accurate discussion on these topics for this particular compound.

The available information primarily consists of:

Supplier listings for the chemical.

General synthesis methods for benzoxazole and isoxazole (B147169) derivatives.

Research on other substituted benzoxazoles, which does not provide direct data on the 7-carboxylic acid derivative.

Computational studies on related, but distinct, molecular structures.

Without specific research findings, the creation of detailed, informative content with data tables as requested is not possible. The generation of an article would require speculation and generalization from related compounds, which would not meet the standards of scientific accuracy and would deviate from the instruction to focus solely on "this compound."

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Following a comprehensive search for "this compound," it has been determined that there is insufficient specific data available in the public domain to generate a detailed, scientifically accurate article that adheres to the provided outline.

To maintain scientific accuracy and strictly adhere to the user's request of focusing solely on the specified compound, the article cannot be generated at this time. Writing the article would require making assumptions or extrapolating data from related but distinct molecules, which would not meet the required standards of specificity and accuracy.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-1,2-benzoxazole-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : Common approaches include cyclization of precursor amines or hydroxylamines with carbonyl derivatives, or coupling of preformed oxazole rings with carboxylic acid moieties. For example, analogous compounds like 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) are synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives .
  • Optimization : Adjust reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) can enhance purity. Monitoring by TLC or HPLC ensures reaction progress .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methyl at C5, carboxylic acid at C7). Aromatic protons in the benzoxazole ring appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 178.05 for C9_9H7_7NO3_3).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (carboxylic acid O-H) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% as per industrial standards) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s molecular configuration?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the oxazole ring’s planarity and methyl group orientation can be validated against density functional theory (DFT) calculations .
  • Twinned Data Handling : SHELXE robustly processes twinned or high-symmetry crystals, critical for resolving disorder in the carboxylic acid group .

Q. What strategies mitigate byproduct formation during synthesis, especially regioisomeric impurities?

Methodological Answer:

  • Regioselective Catalysis : Use directing groups (e.g., boronates) to favor coupling at C7 over C4. For example, 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2) synthesis employs Pd-catalyzed cross-coupling to minimize regioisomers .
  • Chromatographic Separation : Preparative HPLC with chiral columns isolates regioisomers. Solvent systems (e.g., acetonitrile/0.1% TFA) enhance resolution .

Q. How does the compound’s electronic structure influence its reactivity in catalytic applications?

Methodological Answer:

  • Computational Analysis : DFT calculations (e.g., Gaussian 09) reveal electron-withdrawing effects of the carboxylic acid group, which polarizes the oxazole ring. This enhances nucleophilic aromatic substitution at C2 or C4 positions.
  • Catalytic Activity : The compound may act as a ligand in transition-metal catalysis (e.g., Pd or Cu), analogous to isoxazole derivatives in C–H activation reactions .

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